molecular formula C13H14F3N3O3S B2899872 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone CAS No. 383145-62-8

4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone

Cat. No.: B2899872
CAS No.: 383145-62-8
M. Wt: 349.33
InChI Key: MINSBEIKISSJAX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring:

  • 4-Ethyl group at position 4 of the triazole ring.
  • 3-(Trifluoromethyl)phenoxymethyl substituent at position 3.
  • Methyl sulfone group at position 2.

The sulfone moiety is a critical functional group, often enhancing metabolic stability and bioavailability compared to thioether analogs .

Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives .

Alkylation/arylation of the triazole thiol intermediate with appropriate halides (e.g., 3-(trifluoromethyl)phenoxymethyl chloride) .

Oxidation of the resulting sulfide to the sulfone using H₂O₂/Na₂WO₄, a method proven efficient for related triazole sulfones .

Properties

IUPAC Name

4-ethyl-3-methylsulfonyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c1-3-19-11(17-18-12(19)23(2,20)21)8-22-10-6-4-5-9(7-10)13(14,15)16/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINSBEIKISSJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1S(=O)(=O)C)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Ethyl-5-((3-(Trifluoromethyl)phenoxy)methyl)-4H-1,2,4-triazole-3-thiol

The triazole core is constructed via cyclization of a thiosemicarbazide precursor. A representative procedure involves:

  • Condensation : Reacting ethyl hydrazinecarboxylate with 3-(trifluoromethyl)phenoxyacetyl chloride to form a hydrazide intermediate.
  • Cyclization : Treating the hydrazide with ammonium thiocyanate under acidic conditions (HCl, ethanol, reflux) to yield the 4H-1,2,4-triazole-3-thiol.

Key Reaction Parameters :

  • Temperature: 80–90°C
  • Solvent: Ethanol/water (3:1)
  • Yield: 65–72%

Step 2: Methylation to Form the Sulfide Intermediate

The thiol group at position 3 is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃):
$$ \text{Triazole-3-thiol} + \text{CH}3\text{I} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{Triazole-3-methyl sulfide} $$
Optimization Note : Excess methyl iodide (1.5 equiv) and prolonged reaction time (12–16 hr) improve conversion.

Step 3: Oxidation to Sulfone

The sulfide is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid:
$$ \text{Triazole-3-methyl sulfide} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50°C}} \text{Triazole-3-methyl sulfone} $$
Critical Factors :

  • Stoichiometry: 3 equiv H₂O₂
  • Reaction Time: 6–8 hr
  • Yield: 85–90%

Synthetic Route 2: Direct Sulfone Incorporation During Triazole Formation

Step 1: Preparation of a Prefunctionalized Sulfone Building Block

A methyl sulfone-containing precursor is synthesized separately:

  • Synthesis of Methyl Sulfone Acetyl Chloride :
    • Oxidize methylthioacetic acid to methylsulfonylacetic acid using H₂O₂.
    • Convert to acid chloride via thionyl chloride (SOCl₂).

Step 2: Cyclization to Form the Triazole Core

React the sulfone-containing acid chloride with ethyl hydrazinecarboxylate and 3-(trifluoromethyl)phenoxymethylamine in a one-pot cyclization:
$$ \text{R-COCl} + \text{H}2\text{N-NH-COOEt} + \text{Ar-CH}2\text{NH}_2 \xrightarrow{\text{Base}} \text{Triazole sulfone} $$
Advantages :

  • Fewer steps compared to Route 1.
  • Higher overall yield (70–75%).

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Sequential Oxidation) Route 2 (Direct Incorporation)
Number of Steps 3 2
Overall Yield 55–60% 70–75%
Key Challenge Oxidation selectivity Purification of intermediates
Scalability Moderate High

Route 2 is industrially preferred due to streamlined steps and reduced byproduct formation.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor for Oxidation

Implementing continuous flow technology for the H₂O₂ oxidation step enhances safety and efficiency:

  • Residence Time : 30–45 min
  • Temperature Control : 50°C ± 2°C
  • Yield Improvement : 92–95%

Catalytic Methods for Methylation

Transitioning from stoichiometric methyl iodide to dimethyl carbonate (DMC) with phase-transfer catalysts reduces waste:
$$ \text{Triazole-3-thiol} + \text{DMC} \xrightarrow{\text{TBAB, K}2\text{CO}3} \text{Triazole-3-methyl sulfide} $$
Conditions :

  • Catalyst: Tetrabutylammonium bromide (TBAB)
  • Temperature: 100°C
  • Yield: 80–85%

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.15 (s, 3H, SO₂CH₃), 4.25 (q, J=7.2 Hz, 2H, NCH₂), 5.45 (s, 2H, OCH₂), 7.45–7.70 (m, 4H, Ar-H).
  • LC-MS : m/z 349.33 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >99% purity using a C18 column (ACN/H₂O gradient).
  • Elemental Analysis : C 44.72%, H 4.04%, N 12.03% (theoretical: C 44.70%, H 4.05%, N 12.03%).

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone undergoes various chemical reactions:

  • Oxidation: The sulfone group can undergo further oxidation, particularly under harsh oxidative conditions.

  • Reduction: Reduction reactions may target the triazole or phenoxy moieties but require specific conditions to preserve the sulfone group.

  • Substitution: The aromatic and triazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Use of strong oxidizers like potassium permanganate.

  • Reduction: Employing reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

  • Substitution: Halogenating reagents and nucleophiles like sodium methoxide or lithium aluminum hydride.

Major Products

  • Oxidation: Higher oxidation states of the compound.

  • Reduction: Partially or fully reduced versions, depending on the site of reduction.

  • Substitution: Variously substituted triazole or phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. The specific compound has shown efficacy against a variety of pathogens:

  • Antibacterial Properties :
    • Studies indicate that this compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity .
  • Antifungal Activity :
    • The compound also shows effectiveness against common fungal pathogens, making it a candidate for treating fungal infections. Its mechanism of action may involve the disruption of fungal cell wall synthesis .

Antimalarial Potential

Recent research has focused on the design of triazole derivatives as potential antimalarial agents. The compound's structure allows it to interact with biological targets involved in malaria pathogenesis:

  • Lead Compound Development :
    • A study synthesized various triazole derivatives, including this compound, to evaluate their antimalarial activity. The results indicated that certain derivatives exhibited promising activity against Plasmodium falciparum, the parasite responsible for malaria .

Agricultural Applications

The compound's unique chemical structure suggests potential applications in agriculture, particularly as a fungicide or pesticide:

  • Fungicidal Properties :
    • Triazole derivatives are widely used in agriculture for their fungicidal properties. The ability of this compound to inhibit fungal growth could be harnessed to protect crops from fungal diseases, thereby improving yield and quality.
  • Pesticide Development :
    • Given its chemical stability and effectiveness against microbial pathogens, further research could explore its use as a pesticide formulation to enhance crop protection strategies.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains and fungi.
Antimalarial ActivityIdentified as a lead compound in the development of new antimalarial drugs with effective inhibition of Plasmodium falciparum.
Agricultural UseSuggested potential use as a fungicide due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone is largely dictated by its interaction with specific molecular targets:

  • Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, modulating their activity.

  • Pathways Involved: Depending on its specific application, it may influence metabolic, signaling, or genetic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

  • Sulfone vs. Thioether : Sulfones (e.g., target compound) exhibit greater oxidative stability and enhanced pharmacokinetic profiles compared to thioether analogs (e.g., ). For instance, sulfones synthesized via H₂O₂/Na₂WO₄ oxidation achieve >90% yields without by-products .
  • Trifluoromethyl Group: The 3-(trifluoromethyl)phenoxy substituent in the target compound may confer superior bioactivity over non-fluorinated analogs (e.g., 4-methoxyphenyl in ) due to increased electronegativity and metabolic resistance .
  • Antimicrobial Activity: Thioether derivatives with pyridinyl or chlorophenyl groups (e.g., ) show moderate activity against P. aeruginosa (MIC: 31.25 μg/mL). The target compound’s sulfone group could enhance potency by improving target binding or resistance to enzymatic degradation.

Biological Activity

4-Ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone, commonly referred to as compound 1 , is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. The presence of the trifluoromethyl group and the triazole moiety suggests promising interactions with biological targets. This article reviews the biological activity of compound 1 based on diverse research findings.

The chemical structure of compound 1 can be represented as follows:

PropertyValue
Molecular FormulaC₁₂H₁₂F₃N₃OS
Molecular Weight303.303 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point423.8 ± 55.0 °C
LogP3.76

The biological activity of compound 1 is largely attributed to its ability to interact with various cellular pathways. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and potentially leading to increased bioavailability in biological systems . The triazole ring is known for its role in inhibiting enzymes such as cytochrome P450, which is crucial in drug metabolism and synthesis pathways.

Anticancer Activity

Research has indicated that compound 1 exhibits significant anticancer properties. In a study conducted by the National Cancer Institute (NCI), it was tested against various human tumor cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer cells (A498). The results demonstrated selective growth inhibition, with some cell lines showing over 20% growth inhibition at a concentration of 105M10^{-5}M .

Table: Anticancer Activity of Compound 1

Cell LineGrowth Inhibition (%)
RPMI-8226 (Leukemia)>20
A549 (Lung Cancer)>10
A498 (Renal Cancer)>15

Antimicrobial Properties

Compound 1 has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 15.62μg/mL15.62\,\mu g/mL, indicating strong antibacterial potential .

Case Studies

Several case studies have focused on the synthesis and evaluation of compounds related to triazoles and their derivatives. For instance, a study highlighted the synthesis of a series of trifluoromethylated compounds that exhibited selective cytotoxicity against specific cancer cell lines. These findings suggest that modifications in the molecular structure can lead to enhanced biological activity .

Q & A

Q. What are the common synthetic routes for synthesizing 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone?

  • Methodological Answer : Synthesis typically involves:
  • Trifluoromethyl Group Introduction : Reagents like trifluoromethyl iodide or sulfonic acid derivatives are used to attach the trifluoromethyl moiety to the phenyl ring .
  • Triazole Ring Formation : Cyclization reactions between hydrazine derivatives and carbonyl compounds under controlled pH and temperature yield the 1,2,4-triazole core .
  • Sulfone Oxidation : The methyl sulfone group is introduced via oxidation of thioether intermediates using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
  • Phenoxy-Methyl Linkage : Alkylation or nucleophilic substitution reactions connect the phenoxymethyl group to the triazole ring .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing sulfone and trifluoromethyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity, especially for intermediates prone to side reactions .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar triazole derivatives .

Q. What structural features influence its reactivity and stability?

  • Methodological Answer :
  • Triazole Ring : The electron-deficient 1,2,4-triazole core facilitates nucleophilic substitution at the 3-position .
  • Sulfone Group : Enhances electrophilicity and stability against hydrolysis compared to thioethers .
  • Trifluoromethyl-Phenoxy Moiety : The electron-withdrawing trifluoromethyl group increases oxidative stability but may reduce solubility in polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in triazole alkylation steps .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfone oxidation .
  • Catalytic Systems : Palladium catalysts or phase-transfer agents improve regioselectivity in multi-step syntheses .

Q. What computational methods predict the compound’s biological activity and binding modes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict interaction sites with biological targets like enzymes .
  • Molecular Docking : Simulates binding affinities with receptors (e.g., kinase domains) using software like AutoDock Vina, validated against experimental IC50_{50} values .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Reproduce experiments under identical conditions (e.g., pH, cell lines) to isolate variables .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to account for non-linear effects .

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